

An In-depth Technical Guide to 1-Bromo-4-(tert-butyl)-2-methylbenzene

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Compound of Interest

Compound Name: 1-Bromo-4-(tert-butyl)-2-methylbenzene

Cat. No.: B8585258

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Polysubstituted Aromatic Building Block

1-Bromo-4-(tert-butyl)-2-methylbenzene, identified by its CAS number 854637-01-7, is a polysubstituted aromatic compound of significant interest in the realms of organic synthesis and medicinal chemistry.^[1] Its unique substitution pattern—featuring a bromine atom, a sterically demanding tert-butyl group, and a methyl group on a benzene ring—renders it a valuable intermediate for the construction of complex molecular architectures. The bromine atom serves as a versatile functional handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. The tert-butyl and methyl groups, on the other hand, impart specific steric and electronic properties to the molecule, influencing its reactivity and the physical characteristics of its derivatives. This guide provides a comprehensive technical overview of **1-Bromo-4-(tert-butyl)-2-methylbenzene**, encompassing its synthesis, characterization, and synthetic potential, to empower researchers in leveraging this compound for their scientific endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key computed

properties for **1-Bromo-4-(tert-butyl)-2-methylbenzene**.

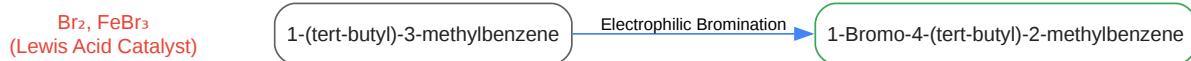
Property	Value	Source
CAS Number	854637-01-7	[1]
Molecular Formula	C ₁₁ H ₁₅ Br	[1]
Molecular Weight	227.14 g/mol	[1]
IUPAC Name	1-bromo-4-tert-butyl-2-methylbenzene	[1]
Monoisotopic Mass	226.03571 Da	[1]
XLogP3	4.6	[1]
Topological Polar Surface Area	0 Å ²	[1]

Synthesis Strategies: A Retrosynthetic Analysis

The synthesis of **1-Bromo-4-(tert-butyl)-2-methylbenzene** is not extensively documented in peer-reviewed literature. However, based on fundamental principles of organic chemistry, two primary retrosynthetic pathways can be envisioned. These routes hinge on the strategic introduction of the three substituents onto the benzene ring, taking into account their directing effects in electrophilic aromatic substitution reactions.

Pathway 1: Electrophilic Bromination of 1-(tert-butyl)-3-methylbenzene

This approach involves the late-stage introduction of the bromine atom. The starting material, 1-(tert-butyl)-3-methylbenzene, possesses two ortho,para-directing groups. The steric bulk of the tert-butyl group is expected to hinder substitution at the positions ortho to it, thereby favoring bromination at the position ortho to the methyl group and para to the tert-butyl group.



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Diagram 1: Synthesis via Electrophilic Bromination.

Experimental Protocol:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1-(tert-butyl)-3-methylbenzene (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
- **Catalyst Addition:** Add a catalytic amount of anhydrous iron(III) bromide (FeBr_3 , ~0.1 eq).
- **Bromination:** Cool the mixture in an ice bath. Slowly add a solution of bromine (Br_2 , 1.0 eq) in the same solvent via the dropping funnel. The reaction is exothermic and should be controlled to maintain a low temperature.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir until the disappearance of the starting material is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.

Pathway 2: Friedel-Crafts Alkylation of 3-Bromotoluene

An alternative strategy involves the introduction of the bulky tert-butyl group as the final step. The starting material, 3-bromotoluene, has a weakly deactivating but ortho,para-directing bromine atom and a weakly activating, ortho,para-directing methyl group. The Friedel-Crafts alkylation is expected to be directed to the position para to the bromine and ortho to the methyl group, driven by both electronic and steric factors.



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Sources

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